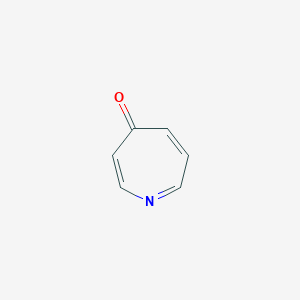
4H-Azepin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Azepin-4-one is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a nitrogen atom and a carbonyl group, making it a versatile scaffold for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4H-Azepin-4-one can be synthesized through several methods. One common approach involves the photolysis of 4-azidophenols in low-temperature nitrogen matrices, followed by flash vacuum pyrolysis (FVP) to induce ring expansion and form the azepinone structure . Another method includes the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. One-pot synthesis methods are often employed to streamline the production process and reduce the need for multiple purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 4H-Azepin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the carbonyl group in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of azepinone derivatives with additional oxygen functionalities, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
4H-Azepin-4-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a scaffold for the development of new drugs with potential therapeutic effects . Its unique structure allows for the design of compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.
In biology, this compound derivatives are used as probes to study various biochemical pathways and molecular interactions. In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals, dyes, and other fine chemicals .
Mecanismo De Acción
4H-Azepin-4-one can be compared to other seven-membered heterocyclic compounds, such as benzodiazepines, oxazepines, thiazepines, and dithiazepines . While these compounds share a similar ring structure, they differ in the types and positions of heteroatoms within the ring. For example, benzodiazepines contain two nitrogen atoms, while oxazepines have one oxygen and one nitrogen atom.
The uniqueness of this compound lies in its specific combination of a nitrogen atom and a carbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new compounds with diverse applications.
Comparación Con Compuestos Similares
- Benzodiazepines
- Oxazepines
- Thiazepines
- Dithiazepines
Propiedades
Número CAS |
35879-33-5 |
|---|---|
Fórmula molecular |
C6H5NO |
Peso molecular |
107.11 g/mol |
Nombre IUPAC |
azepin-4-one |
InChI |
InChI=1S/C6H5NO/c8-6-2-1-4-7-5-3-6/h1-5H |
Clave InChI |
GLZXFITXXAMCRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


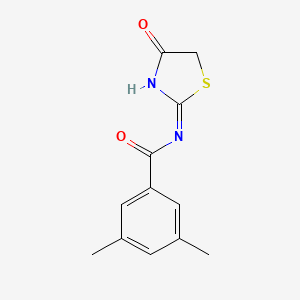
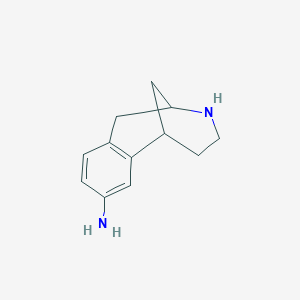
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)

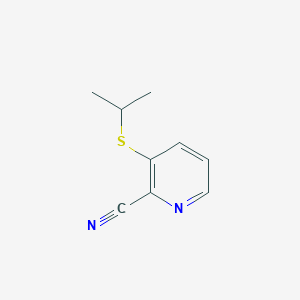
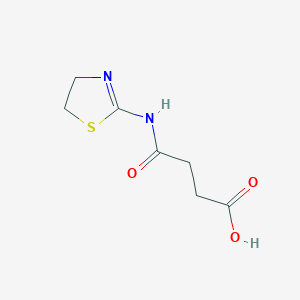
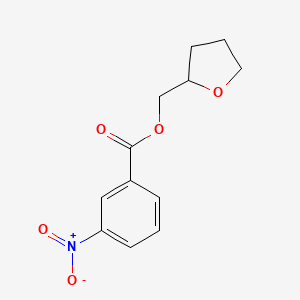

![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
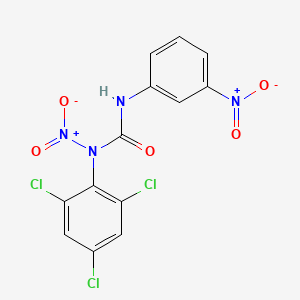

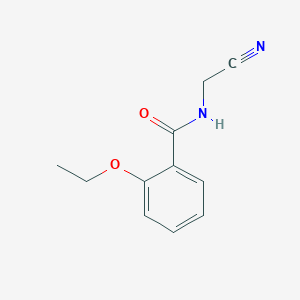

![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
